2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is a heterocyclic compound that features both pyrrole and thiophene rings fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Pyrrole and Thiophene Rings: The pyrrole and thiophene rings are then coupled to a pyrimidine core through a series of condensation reactions, often using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield fully or partially reduced compounds.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is also examined for its use in the synthesis of advanced materials and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)-5-methylpyrimidine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)-7-phenylpyrimidine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)-5-(3-methoxyphenyl)pyrimidine
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is unique due to its specific arrangement of pyrrole and thiophene rings fused to a pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMLHWJNFNFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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